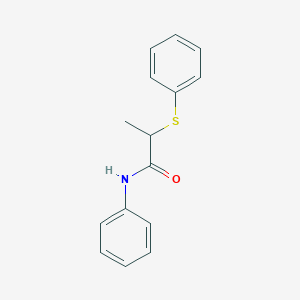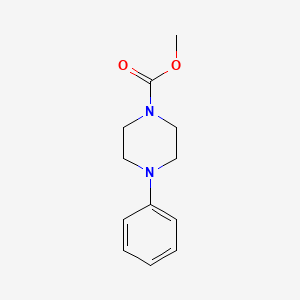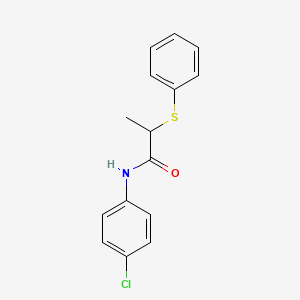![molecular formula C14H14N4O5S B5157472 ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound, also known as EOPAS, is a sulfonamide-based inhibitor that has been found to exhibit potent activity against certain enzymes and proteins.
Applications De Recherche Scientifique
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate has been extensively studied for its potential applications in the field of drug discovery. The compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use as a diagnostic tool for the detection of cancer cells.
Mécanisme D'action
The mechanism of action of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate involves the inhibition of enzymes and proteins through the formation of a covalent bond with the active site of the target molecule. The sulfonamide group of this compound interacts with the zinc ion at the active site of carbonic anhydrase IX, leading to the inhibition of the enzyme's activity. The inhibition of carbonic anhydrase IX leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in these cells. Additionally, this compound has been found to decrease tumor angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. The compound has also been shown to decrease the production of lactate in cancer cells, which is a byproduct of glycolysis and is known to promote tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate has several advantages for use in lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for use in research. Additionally, this compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a valuable tool for the study of these molecules. However, there are also limitations to the use of this compound in lab experiments. The compound has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. Additionally, the high potency of this compound may make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are several future directions for the study of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate. One potential application is the development of anticancer drugs based on the compound's inhibitory activity against carbonic anhydrase IX. Additionally, this compound may be used as a diagnostic tool for the detection of cancer cells. Further research is needed to determine the optimal concentration and dosing regimen for the compound, as well as its potential toxicity towards normal cells. Finally, the development of new synthetic methods for this compound may lead to the discovery of novel analogs with improved properties and efficacy.
Conclusion
In conclusion, this compound is a sulfonamide-based inhibitor that has garnered significant attention in scientific research due to its unique properties and potential applications. The compound has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a valuable tool for the study of these molecules. Additionally, this compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth and tumor angiogenesis. While there are limitations to the use of this compound in lab experiments, the compound has several potential applications in the development of anticancer drugs and diagnostic tools. Further research is needed to fully explore the potential of this compound and its analogs.
Méthodes De Synthèse
The synthesis of ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate involves several steps, including the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-amine, followed by the reaction of the resulting intermediate with ethyl oxoacetate. The final product is obtained through purification and isolation methods, such as recrystallization or column chromatography. The synthesis of this compound has been described in several scientific publications, and the compound has been synthesized in both small and large-scale quantities.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-2-23-13(20)12(19)17-10-4-6-11(7-5-10)24(21,22)18-14-15-8-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPALBPXILGKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)


![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)


![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)